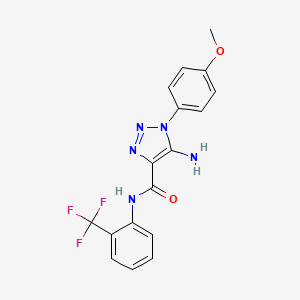

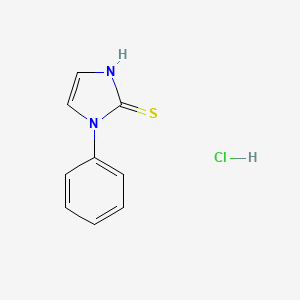

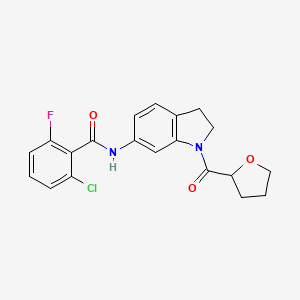

3-Phenyl-1H-imidazole-2-thione;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole derivatives has been well documented by a steadily increasing number of publications and patents . Many synthetic strategies for imidazole derivatives were developed in the past years . For instance, imidazo[2,1-b]thiazine was synthesized by Mitsunobu coupling of selectively protected triol with 4-(trifluoromethoxy)-phenol followed by hydrogenolysis of benzyl ester and iodination of primary alcohol using the I2/PPh3/imidazole system to give iodide, which was used to alkylate 2-chloro-4-nitroimidazole in the presence of a base .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives have been used in a variety of chemical reactions. For instance, imidazo[2,1-b]thiazine was synthesized by Mitsunobu coupling of selectively protected triol with 4-(trifluoromethoxy)-phenol followed by hydrogenolysis of benzyl ester and iodination of primary alcohol using the I2/PPh3/imidazole system to give iodide, which was used to alkylate 2-chloro-4-nitroimidazole in the presence of a base .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Antimicrobial Activity

Imidazole-2-thione has been reported to possess antimicrobial properties. It exhibits inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have explored its potential as an antimicrobial agent in both pharmaceutical and industrial contexts .

Antifungal Activity

Metal complexes of imidazole-2-thione derivatives have demonstrated antifungal activity. These complexes could be valuable in developing novel antifungal drugs or formulations .

Antioxidant Properties

Imidazole-2-thione exhibits antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Its potential as a natural antioxidant has attracted interest in the field of health and wellness .

Cardiotonic Effects

Studies suggest that imidazole-2-thione may have cardiotonic properties, affecting heart function. Further research is needed to explore its mechanisms and potential therapeutic applications in cardiovascular diseases .

Anti-HIV Activity

Chiral imidazolidine-2-thione N- and C-nucleosides, derived from imidazole-2-thione, have been investigated for their anti-AIDS activity. These compounds serve as precursors for synthesizing antiviral nucleosides .

Asymmetric Catalysis and Chiral Auxiliary

Imidazolidine-2-thione is employed as a chiral auxiliary and ligand in asymmetric catalysis. Its unique structure allows it to influence the stereochemistry of reactions, making it valuable in synthetic chemistry .

Mechanism of Action

Target of Action

Imidazole derivatives, which 3-phenyl-1h-imidazole-2-thione;hydrochloride is a part of, are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .

Mode of Action

Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these interactions would depend on the specific target and the nature of the interaction.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities . The specific effects of 3-Phenyl-1H-imidazole-2-thione;hydrochloride would depend on its specific targets and the nature of its interaction with these targets.

Future Directions

In the search for new bioactive compounds, a methodology based on combining two molecules with biological properties into a new hybrid molecule was used to design and synthesize a series of indole derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties at the C-3 position . The results indicate that indole-imidazole derivatives with alkyl substituent exhibit an excellent cytoprotective effect against AAPH-induced oxidative hemolysis and act as effective ferrous ion chelating agents . The indole-imidazole compound with chlorine atoms inhibited the growth of fungal strains . This suggests that the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name |

3-phenyl-1H-imidazole-2-thione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S.ClH/c12-9-10-6-7-11(9)8-4-2-1-3-5-8;/h1-7H,(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGLZIUBFZLCMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CNC2=S.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1H-imidazole-2-thione;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2538854.png)

![7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538858.png)

![8-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2538865.png)

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide](/img/structure/B2538872.png)